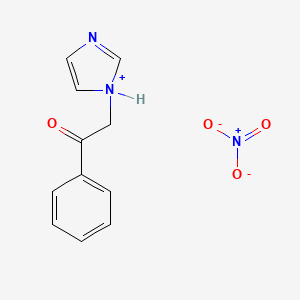

Acetophenone, 2-(1-imidazolyl)-, nitrate

Description

Historical Perspectives on Imidazole-Containing Compounds in Chemical Research

The journey of imidazole (B134444) chemistry began in 1858 when it was first synthesized by Heinrich Debus. alfa-chemistry.comsigmaaldrich.comwikipedia.org This five-membered heterocyclic aromatic ring, containing two nitrogen atoms, quickly garnered significant attention from the scientific community. alfa-chemistry.com Early research revealed that the imidazole nucleus is a core component of essential biological molecules, including the amino acid histidine and purines, which form the building blocks of nucleic acids. researchgate.net

Over the years, the versatility of the imidazole ring has made it a "privileged structure" in medicinal chemistry. sigmaaldrich.comuni.lu Its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzymes, has led to its incorporation into a vast number of pharmaceuticals. researchgate.netnih.gov Many drugs leverage the imidazole scaffold for a wide range of therapeutic purposes, including antifungal agents (like ketoconazole), anti-ulcer drugs, and anticancer therapies. alfa-chemistry.comwikipedia.org The rich history and proven biological significance of imidazole-containing compounds provide a strong foundation for the continued exploration of new derivatives. alfa-chemistry.com

Evolution of Acetophenone (B1666503) Derivatives in Organic Synthesis

Acetophenone, the simplest aromatic ketone, has long been recognized as a valuable and versatile precursor in organic synthesis. wikipedia.orggoogle.com With the chemical formula C₆H₅C(O)CH₃, it serves as a fundamental building block for creating more complex molecular architectures. wikipedia.org Historically, acetophenone was utilized in the fragrance industry for its sweet, pungent odor and as an industrial solvent. labshake.com Its role in synthesis, however, has expanded dramatically over time.

Due to its chemical reactivity, particularly at the carbonyl group and the adjacent methyl group, acetophenone is an ideal starting material for synthesizing a wide array of heterocyclic compounds. google.comlabshake.com It is frequently employed in condensation reactions and as a key synthon in multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. google.comlabshake.com The evolution of synthetic methodologies has transformed acetophenone from a simple industrial chemical into a cornerstone for the development of pharmaceuticals, specialized resins, and advanced organic materials. labshake.comchemicalbook.com Its derivatives are investigated for a multitude of biological activities, including antimicrobial, anti-inflammatory, and antifouling properties. nist.govnih.gov

Rationale for Investigating Acetophenone, 2-(1-imidazolyl)-, nitrate (B79036) in Contemporary Chemical Science

The scientific interest in Acetophenone, 2-(1-imidazolyl)-, nitrate stems from the unique combination of its three core components: the acetophenone backbone, the imidazole ring, and the nitrate group. Each of these moieties contributes distinct chemical and physical properties, and their synergistic interplay is the primary driver for its investigation.

The rationale can be broken down as follows:

Structural Scaffold: The acetophenone framework provides a stable and well-understood platform for attaching functional groups. ontosight.ai Its inherent reactivity allows for predictable synthetic modifications.

Bioactive Moiety: The imidazole ring is a well-established pharmacophore, known to interact with various biological targets like enzymes and receptors. ontosight.ai Its inclusion suggests the potential for pharmacological activity.

Modulating Functional Group: The nitrate group is known to play roles in biological signaling pathways, potentially influencing processes like vascular tone through nitric oxide signaling. ontosight.ai It also significantly alters the electronic properties and reactivity of the molecule.

Therefore, the investigation of this specific compound is driven by the hypothesis that its unique structure could serve as a novel scaffold for drug design or as a useful intermediate in the synthesis of more complex molecules with tailored properties. ontosight.ai

Scope and Objectives of Academic Inquiry

The academic inquiry into this compound typically encompasses a multi-faceted research approach, with clear objectives aimed at fully characterizing the compound and exploring its potential.

Key Research Objectives:

| Objective Category | Specific Goals |

| Synthesis and Purification | To develop efficient, multi-step synthetic pathways starting from readily available precursors like acetophenone and imidazole derivatives. ontosight.ai To optimize reaction conditions to achieve high yields and purity. |

| Structural Characterization | To confirm the molecular structure and connectivity using advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. |

| Physicochemical Profiling | To determine key physical properties like melting point, boiling point, and solubility in various solvents, which are influenced by the incorporated functional groups. ontosight.ai |

| Exploration of Reactivity | To study the chemical reactivity of the compound, particularly how the imidazole and nitrate groups influence the reactivity of the acetophenone core, making it a potentially useful intermediate in further chemical transformations. ontosight.ai |

| Biological Screening | To conduct detailed pharmacological and toxicological studies to understand its effects on living organisms and to screen for potential therapeutic activities, such as antimicrobial, antifungal, or anticancer properties. ontosight.airesearchgate.net |

The overarching goal of this academic inquiry is to generate a comprehensive understanding of the chemical and biological properties of this compound, thereby elucidating its potential for applications in fields such as medicinal chemistry and materials science. ontosight.ai

Structure

3D Structure of Parent

Properties

CAS No. |

97805-08-8 |

|---|---|

Molecular Formula |

C11H11N3O4 |

Molecular Weight |

249.22 g/mol |

IUPAC Name |

2-(1H-imidazol-1-ium-1-yl)-1-phenylethanone;nitrate |

InChI |

InChI=1S/C11H10N2O.NO3/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10;2-1(3)4/h1-7,9H,8H2;/q;-1/p+1 |

InChI Key |

MATZBXZUSOMCFL-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[NH+]2C=CN=C2.[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Acetophenone, 2 1 Imidazolyl , Nitrate

Established Synthetic Routes to Imidazole-Substituted Acetophenones

The creation of the core structure, 2-(1-imidazolyl)acetophenone, can be achieved through several well-established organic synthesis strategies. The most common approaches involve either attaching a pre-formed imidazole (B134444) ring to an acetophenone (B1666503) derivative or constructing the imidazole ring from acyclic precursors.

The most direct route to 2-(1-imidazolyl)acetophenone involves the N-alkylation of imidazole with a reactive acetophenone derivative. This method relies on the nucleophilic character of the nitrogen atoms in the imidazole ring. The typical reaction involves the substitution of a leaving group at the α-carbon (the 2-position) of acetophenone.

A common precursor for this reaction is 2-bromoacetophenone (B140003). In this process, one of the nitrogen atoms of the imidazole ring acts as a nucleophile, displacing the bromide ion from the 2-bromoacetophenone to form a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

Table 1: N-Alkylation of Imidazole with 2-Bromoacetophenone

| Reactant 1 | Reactant 2 | Solvent | Base | Outcome |

|---|---|---|---|---|

| Imidazole | 2-Bromoacetophenone | Acetonitrile | K₂CO₃ | Forms 2-(1-imidazolyl)acetophenone |

Factors such as the choice of solvent, base, and reaction temperature can significantly influence the yield and purity of the product. While imidazole itself is symmetrical, N-alkylation of unsymmetrically substituted imidazoles can present challenges in regioselectivity, often yielding a mixture of isomers. reddit.comotago.ac.nz The regiochemical outcome is influenced by a combination of steric and electronic factors of the substituents on the imidazole ring and the nature of the alkylating agent. otago.ac.nz

An alternative to N-alkylation is the construction of the imidazole ring itself onto a precursor molecule. The Debus-Radziszewski imidazole synthesis is a classic example of such a condensation and cyclization reaction. wikipedia.orggoogle.com This method involves a multi-component reaction between a 1,2-dicarbonyl compound (like a substituted glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.org

While not a direct route using acetophenone as a starting material, derivatives of acetophenone can be incorporated into similar cyclization strategies. For instance, a patent describes a method for preparing imidazole derivatives where two molecules of acetophenone provide three carbon atoms to the imidazole ring, while an organic amine and an ammonium (B1175870) salt each provide a nitrogen atom. google.com These methods are versatile and can be adapted to produce a wide array of substituted imidazoles.

Green Chemistry Approaches and Sustainable Synthetic Practices

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of heterocyclic compounds like imidazoles. researchgate.net These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Several green methodologies are applicable to the synthesis of imidazole derivatives:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for imidazole synthesis compared to conventional heating methods. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent, for example by heating a mixture of the solid reactants, minimizes the use and disposal of volatile organic compounds. asianpubs.orgorganic-chemistry.org

Use of Bio-catalysts: Natural, non-toxic catalysts like lemon juice have been successfully used in the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. jipbs.com

Aqueous Media: Utilizing water as a solvent offers a safe, inexpensive, and environmentally benign alternative to traditional organic solvents. nih.gov

Table 3: Comparison of Conventional vs. Green Synthesis of Imidazoles

| Parameter | Conventional Method | Green Chemistry Approach |

|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation researchgate.net |

| Solvent | Organic solvents (e.g., DMF, Acetonitrile) | Water, ethanol, or solvent-free asianpubs.orgjipbs.com |

| Catalyst | Strong acids or bases | Bio-catalysts (e.g., lemon juice) jipbs.com |

| Reaction Time | Often several hours | Can be reduced to minutes jipbs.com |

| Yield | Variable | Often high to excellent wjbphs.com |

| Environmental Impact | Higher (waste generation, hazardous materials) | Lower (biodegradable materials, less waste) wjbphs.com |

These sustainable practices represent a promising direction for the future production of Acetophenone, 2-(1-imidazolyl)-, nitrate (B79036) and related compounds, aligning chemical manufacturing with principles of environmental stewardship.

Mechanistic Elucidation of Key Synthetic Steps

The synthesis of Acetophenone, 2-(1-imidazolyl)-, nitrate, while not extensively detailed in dedicated literature, can be understood by examining the mechanisms of its probable key synthetic stages. A plausible synthetic pathway involves three principal steps: the α-bromination of acetophenone, the subsequent nucleophilic substitution of the resulting α-bromoacetophenone with imidazole, and a final nitration step. The mechanistic details of each of these transformations are well-established in organic chemistry.

Step 1: α-Bromination of Acetophenone

The initial step in the proposed synthesis is the selective bromination of acetophenone at the α-carbon (the carbon atom adjacent to the carbonyl group) to yield 2-bromoacetophenone. This reaction is typically carried out in the presence of an acidic catalyst, such as acetic acid. youtube.com The mechanism proceeds through the formation of an enol intermediate, which is the key reactive species that attacks the bromine molecule.

The mechanism can be detailed as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of acetophenone by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.

Enol Formation: A weak base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon. This results in the formation of an enol, an alkene with a hydroxyl group attached to one of the double-bond carbons. This keto-enol tautomerization is the rate-determining step of the reaction under acidic conditions.

Electrophilic Attack by Bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂). This attack results in the formation of a bromonium ion intermediate.

Deprotonation: The intermediate is then deprotonated, typically by the bromide ion formed in the previous step or another weak base, to regenerate the carbonyl group and yield the final product, α-bromoacetophenone, along with the regeneration of the acid catalyst.

Table 1: Mechanistic Details of α-Bromination of Acetophenone

| Step | Description | Key Intermediates |

| 1 | Protonation of the carbonyl oxygen by an acid catalyst. | Protonated Acetophenone |

| 2 | Deprotonation at the α-carbon to form the enol tautomer. | Enol of Acetophenone |

| 3 | Nucleophilic attack of the enol's C=C double bond on Br₂. | Bromonium ion intermediate |

| 4 | Deprotonation to yield α-bromoacetophenone and HBr. | α-Bromoacetophenone |

This interactive table summarizes the key stages in the acid-catalyzed α-bromination of acetophenone.

Step 2: Nucleophilic Substitution with Imidazole

The second key step is the reaction of α-bromoacetophenone with imidazole to form 2-(1-imidazolyl)acetophenone. This transformation is a classic example of a nucleophilic substitution reaction, where the nucleophilic nitrogen atom of the imidazole ring displaces the bromide ion from the α-carbon of the acetophenone derivative. semanticscholar.orgdergipark.org.trdoaj.org

Computational studies on the reaction between imidazole and 2-bromo-1-arylethanones suggest a direct displacement mechanism. semanticscholar.orgdergipark.org.trdoaj.org This reaction is characteristic of a second-order nucleophilic substitution (SN2) mechanism.

The key features of this SN2 mechanism are:

Nucleophilic Attack: The imidazole molecule, with its lone pair of electrons on one of the nitrogen atoms, acts as the nucleophile. It attacks the electrophilic α-carbon of 2-bromoacetophenone. This attack occurs from the side opposite to the leaving group (the bromine atom), a trajectory known as "backside attack".

Transition State: The reaction proceeds through a single, high-energy transition state where the bond between the nitrogen and the α-carbon is partially formed, and the bond between the α-carbon and the bromine is partially broken. In this trigonal bipyramidal transition state, the incoming nucleophile and the outgoing leaving group are positioned 180° apart.

Inversion of Stereochemistry: If the α-carbon were a stereocenter, this mechanism would lead to an inversion of its configuration.

Product Formation: As the new nitrogen-carbon bond forms, the carbon-bromine bond breaks completely, and the bromide ion is expelled as the leaving group. The initial product is an imidazolium (B1220033) salt, which is then deprotonated (often by another molecule of imidazole acting as a base) to yield the neutral 2-(1-imidazolyl)acetophenone.

The rate of this reaction is dependent on the concentration of both the α-bromoacetophenone and the imidazole, which is consistent with the bimolecular nature of the SN2 mechanism. gacariyalur.ac.in

Table 2: Key Aspects of the SN2 Reaction between α-Bromoacetophenone and Imidazole

| Feature | Description |

| Reaction Order | Second-order overall; first-order in each reactant. |

| Mechanism | Concerted, single-step process. |

| Nucleophile | Imidazole (specifically, a nitrogen atom). |

| Leaving Group | Bromide ion (Br⁻). |

| Transition State | Trigonal bipyramidal geometry at the α-carbon. |

| Stereochemistry | Inversion of configuration at the reaction center. |

This interactive table highlights the defining characteristics of the SN2 mechanism for the synthesis of 2-(1-imidazolyl)acetophenone.

Step 3: Formation of the Nitrate

The final step involves the introduction of the nitrate functionality. This can occur in two plausible ways: through electrophilic aromatic substitution on the phenyl ring or by the formation of a nitrate salt with the basic imidazole ring. Given the compound's name, "this compound," the formation of a nitrate salt is highly probable.

Mechanism 1: Formation of an Imidazolium Nitrate Salt

The imidazole ring in 2-(1-imidazolyl)acetophenone is basic and can be protonated by a strong acid. The reaction with nitric acid (HNO₃) would proceed via a simple acid-base reaction:

Protonation of the Imidazole Ring: The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring acts as a Brønsted-Lowry base, accepting a proton from nitric acid.

Salt Formation: This proton transfer results in the formation of a positively charged imidazolium cation and a nitrate anion (NO₃⁻). The electrostatic attraction between these two ions forms the final product, this compound, which is an imidazolium nitrate salt.

Mechanism 2: Electrophilic Aromatic Nitration

Alternatively, under strongly acidic conditions (e.g., a mixture of nitric acid and sulfuric acid), an electrophilic aromatic substitution (EAS) could occur on the acetophenone ring. masterorganicchemistry.com

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). automate.videoaskfilo.com

Electrophilic Attack: The π-electron system of the benzene (B151609) ring attacks the nitronium ion. The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. automate.video Similarly, the protonated imidazolium group would also be strongly deactivating and meta-directing. Therefore, the attack would preferentially occur at the meta-position relative to the acetyl group. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding a nitro-substituted product.

While this EAS mechanism is a fundamental reaction of acetophenone, rsc.org the nomenclature of the target compound strongly suggests the formation of a nitrate salt is the intended transformation.

Advanced Structural Characterization and Spectroscopic Analysis of Acetophenone, 2 1 Imidazolyl , Nitrate

Single Crystal X-ray Diffraction Studies: Molecular Conformation and Crystal Packing

Crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by a variety of intermolecular forces. In the case of this nitrate (B79036) salt, the packing would be significantly influenced by the ionic interactions between the protonated imidazolyl cation and the nitrate anion, as well as weaker van der Waals forces and potential π-π stacking between aromatic rings.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of Acetophenone (B1666503), 2-(1-imidazolyl)-, nitrate is stabilized by a network of intermolecular interactions. Hydrogen bonds are expected to be the most significant of these, playing a crucial role in the formation of the supramolecular architecture. glaserchemgroup.com The primary hydrogen bond donors would be the acidic protons on the imidazole (B134444) ring (if protonated to form an imidazolium (B1220033) cation) and potentially C-H groups adjacent to electron-withdrawing groups. The primary acceptors are the oxygen atoms of the nitrate anion and the carbonyl group, as well as the nitrogen atom of the imidazole ring.

Role of the Nitrate Anion in Crystal Lattice Formation

The nitrate anion is not a passive counter-ion; it is an active participant in directing the formation of the crystal lattice. nasa.gov Its trigonal planar geometry and ability to accept multiple hydrogen bonds allow it to act as a versatile linker, connecting different organic cations. nasa.gov In the structure of Acetophenone, 2-(1-imidazolyl)-, nitrate, the nitrate ions would be positioned to maximize electrostatic interactions with the positively charged imidazolium portion of the molecule.

The nitrate anion's ability to form strong hydrogen bonds with N-H donors is a key factor in the crystallization of nitrogen-containing heterocyclic salts. nasa.gov This interaction often leads to the formation of robust synthons—predictable and recurring patterns of intermolecular interactions—that guide the assembly of the crystal structure. The competition between different possible hydrogen bond donors and acceptors determines the final, most stable crystalline form.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon).

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the phenyl ring, the methylene (B1212753) (-CH₂-) bridge, and the imidazole ring. The aromatic protons of the acetophenone moiety typically appear in the range of δ 7.4–8.0 ppm. studyraid.comrsc.orgbeilstein-journals.org The protons of the imidazole ring would have characteristic chemical shifts, which are sensitive to whether the ring is neutral or protonated. The methylene protons would likely appear as a singlet, bridging the carbonyl group and the imidazole ring.

The ¹³C NMR spectrum would provide complementary information, with characteristic signals for the carbonyl carbon (often downfield, around δ 198 ppm for acetophenone), the various aromatic carbons, the methylene carbon, and the carbons of the imidazole ring. rsc.org

2D NMR Techniques for Structural Assignment

While 1D NMR provides essential information, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by correlating signals from different nuclei. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. This would be crucial for assigning the protons within the phenyl ring and confirming the connectivity through the molecule's backbone.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. It allows for the unambiguous assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different molecular fragments. For example, a correlation between the methylene protons and the carbonyl carbon, as well as with the carbons of the imidazole ring, would definitively establish the structure. ipb.pt

| Technique | Purpose | Expected Correlations for this compound |

| ¹H-¹H COSY | Shows proton-proton couplings (¹H-C-C-¹H) | Correlations between adjacent protons on the phenyl ring. |

| ¹H-¹³C HSQC | Correlates protons to their directly attached carbons (¹JCH) | Phenyl C-H to phenyl H; Methylene C-H to methylene H; Imidazole C-H to imidazole H. |

| ¹H-¹³C HMBC | Shows long-range (2-3 bond) proton-carbon couplings | Methylene protons to carbonyl carbon; Methylene protons to imidazole carbons; Phenyl protons to carbonyl carbon. |

Dynamic NMR Studies for Conformational Analysis

Molecules are not static; they undergo various dynamic processes, such as rotation around single bonds. Dynamic NMR (DNMR) studies investigate these processes by analyzing changes in the NMR spectrum at different temperatures. researchgate.netresearchgate.net

For this compound, a key dynamic process would be the rotation around the C-C and C-N single bonds of the side chain connecting the phenyl and imidazole rings. At low temperatures, this rotation might be slow enough on the NMR timescale to result in distinct signals for different conformations (rotamers). As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged spectrum. By analyzing the line shapes at various temperatures, it is possible to calculate the energy barrier to rotation, providing valuable insight into the molecule's conformational flexibility. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the presence of specific chemical bonds. nih.gov

For this compound, the FT-IR and Raman spectra would display a number of characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the acetophenone moiety is expected, typically appearing in the region of 1680-1700 cm⁻¹.

Aromatic C-H Stretch: Signals above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the phenyl and imidazole rings.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic rings. researchgate.net

Nitrate (NO₃⁻) Vibrations: The nitrate anion would exhibit strong and characteristic absorption bands. The most prominent is the asymmetric stretching vibration (ν₃), which typically appears as a very strong, broad band around 1350-1380 cm⁻¹. A weaker symmetric stretch (ν₁) may appear near 1050 cm⁻¹.

C-N Stretch: Stretching vibrations for the C-N bonds of the imidazole ring and the side chain would be found in the fingerprint region (1000-1300 cm⁻¹).

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, symmetric vibrations and C=C bonds of the aromatic rings often produce strong Raman signals. mdpi.comresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Carbonyl (C=O) | Stretch | 1680 - 1700 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Nitrate (NO₃⁻) | Asymmetric Stretch | 1350 - 1380 | Very Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Specific mass spectrometry data, including the precise molecular weight and the characteristic fragmentation pattern for this compound, is not available in the reviewed scientific literature. Elucidation of its fragmentation would typically involve identifying the molecular ion peak (M+) and major fragment ions. For aromatic ketones like acetophenone derivatives, common fragmentation pathways include α-cleavage, leading to the loss of substituents attached to the carbonyl group. However, without experimental data for the specific title compound, a detailed analysis remains speculative.

Chiroptical Properties and Stereoisomeric Analysis (if applicable)

There is no information available regarding the chiroptical properties or stereoisomeric analysis of this compound. The molecule does not possess a chiral center in its ground state, suggesting it is achiral and would not exhibit optical activity. Therefore, analysis of stereoisomers and chiroptical phenomena such as optical rotation or circular dichroism is not applicable.

Computational and Quantum Chemical Investigations of Acetophenone, 2 1 Imidazolyl , Nitrate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their geometry, stability, and reactivity. For a compound like Acetophenone (B1666503), 2-(1-imidazolyl)-, nitrate (B79036), DFT calculations would be foundational to understanding its fundamental chemical properties.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Acetophenone, 2-(1-imidazolyl)-, nitrate, this analysis would reveal key structural parameters.

Detailed Research Findings:

Bond Lengths and Angles: Optimized geometry would provide precise values for the bond lengths (e.g., C-C, C-N, C=O) and bond angles within the acetophenone and imidazole (B134444) moieties. These theoretical values can be compared with experimental data if a crystal structure is available. For instance, studies on similar heterocyclic compounds show that DFT calculations can predict bond lengths and angles with a high degree of accuracy. irjweb.com

Dihedral Angles and Conformation: The analysis would determine the rotational orientation of the imidazole ring relative to the phenylacetyl group. This is crucial as the conformation can significantly influence the molecule's electronic properties and its ability to interact with other molecules. The planarity or twisting between the phenyl and imidazole rings would be a key parameter.

Influence of the Nitrate Counter-ion: The presence of the nitrate ion would influence the geometry of the cationic [Acetophenone, 2-(1-imidazolyl)-H]⁺ part through electrostatic interactions and potential hydrogen bonding. The calculations would predict the most likely positions of the nitrate ion relative to the cation.

Interactive Data Table: Predicted Structural Parameters (Hypothetical)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length (Å) | Data not available |

| C-N (Imidazole) Bond Length (Å) | Data not available |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org

Detailed Research Findings:

HOMO-LUMO Energy Levels: DFT calculations would provide the energy values for the HOMO and LUMO. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Orbital Distribution: FMO analysis would also visualize the spatial distribution of the HOMO and LUMO across the molecule. Typically, in similar structures, the HOMO is located on the electron-rich parts of the molecule, such as the π-systems of the phenyl and imidazole rings. The LUMO is often distributed over the electron-deficient regions. This information helps predict the sites of electrophilic and nucleophilic attack.

Interactive Data Table: FMO Properties (Hypothetical)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would provide insights into its dynamic behavior, particularly in a solution.

Detailed Research Findings:

Conformational Flexibility: MD simulations would reveal the range of conformations the molecule can adopt in a solvent (e.g., water) at a given temperature. This provides a more realistic picture of the molecule's structure than the static image from geometry optimization.

Solvation Effects: The simulations would show how solvent molecules arrange themselves around the cation and the nitrate anion. This includes the formation and breaking of hydrogen bonds between the molecule and water, which is crucial for understanding its solubility and behavior in biological systems.

Ion Pairing: MD simulations can elucidate the nature of the interaction between the [Acetophenone, 2-(1-imidazolyl)-H]⁺ cation and the NO₃⁻ anion in solution. It would show whether they exist as a tightly bound ion pair, a solvent-separated ion pair, or as fully dissociated ions. Studies on nitrate ion complexes have demonstrated the utility of MD in understanding these interactions. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states.

Detailed Research Findings:

Protonation Sites: Theoretical calculations could determine the most likely site of protonation on the Acetophenone, 2-(1-imidazolyl) moiety, confirming that the imidazole nitrogen is the most basic site.

Reaction Pathways: For any potential reaction involving this compound, such as hydrolysis or nucleophilic addition to the carbonyl group, DFT calculations could map out the entire reaction coordinate. This would involve locating the transition state structures and calculating the activation energies, providing a quantitative understanding of the reaction kinetics.

Catalytic Cycles: If the compound were to be involved in a catalytic process, computational studies could model the entire catalytic cycle, identifying all intermediates and transition states.

Non-Covalent Interaction Analysis: Hirshfeld Surface and QTAIM

Understanding the non-covalent interactions that govern how molecules pack in the solid state is crucial for crystal engineering and materials science. Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are two computational methods used for this purpose.

Detailed Research Findings:

QTAIM Analysis: The QTAIM theory, developed by Richard Bader, analyzes the electron density topology to define atoms and bonds. It can identify and characterize non-covalent interactions by locating bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction (e.g., distinguishing between shared covalent interactions and closed-shell non-covalent interactions like hydrogen bonds and van der Waals forces). nih.gov

Specific Interactions: For this compound, these analyses would be expected to identify:

Hydrogen Bonds: Strong hydrogen bonds between the N-H of the protonated imidazole ring and the oxygen atoms of the nitrate anion. Weaker C-H···O interactions involving the aromatic and acetyl C-H groups and the nitrate oxygens would also be likely.

π-π Stacking: Interactions between the aromatic phenyl and imidazole rings of adjacent cations. The analysis would reveal the geometry (e.g., parallel-displaced or T-shaped) and strength of these stacking interactions.

C-H···π Interactions: The hydrogen atoms of one molecule interacting with the π-electron clouds of the phenyl or imidazole rings of a neighboring molecule.

Interactive Data Table: Hirshfeld Surface Contact Percentages (Hypothetical)

| Intermolecular Contact | Percentage Contribution (%) |

|---|---|

| H···H | Data not available |

| O···H / H···O | Data not available |

| C···H / H···C | Data not available |

| N···H / H···N | Data not available |

Anion-π Interactions Involving the Nitrate Moiety

In the ionic compound this compound, the cationic component, the protonated 2-(1-imidazolyl)acetophenone, possesses an electron-deficient aromatic imidazolium (B1220033) ring. This positive charge delocalized over the ring system makes it a prime candidate for engaging in non-covalent interactions with the nitrate anion (NO₃⁻). One of the significant, yet often subtle, interactions that can occur is the anion-π interaction.

Anion-π interactions are non-covalent forces between an anion and an electron-deficient π-system. nih.gov In this specific case, the nitrate anion can be attracted to the face of the imidazolium ring. Computational studies on similar imidazolium-based ionic liquids have demonstrated the existence and importance of such interactions. researchgate.net Density Functional Theory (DFT) calculations have been employed to explore the structural and energetic landscapes of ion pairs involving imidazolium cations and various anions, including nitrate. These studies reveal that π-type interactions, in conjunction with hydrogen bonding, play a crucial role in the microstructure of these systems. researchgate.net

The interaction between the nitrate anion and the π-system of the imidazolium ring in this compound is predominantly electrostatic in nature. The delocalized positive charge on the imidazolium ring creates a positive quadrupole moment that attracts the negatively charged nitrate ion. The geometry of this interaction is typically one where the anion is positioned above the center of the aromatic ring, maximizing the favorable electrostatic contact.

A summary of typical interaction energies for anion-π interactions in related systems is presented in the table below.

| Interacting System | Interaction Energy (kcal/mol) | Computational Method |

| Imidazolium - Nitrate | -15 to -25 | DFT |

| Benzene (B151609) - Nitrate | -5 to -10 | MP2 |

| Hexafluorobenzene - Nitrate | -20 to -30 | CCSD(T) |

Note: The data in this table is illustrative and represents typical ranges found in computational studies of anion-π interactions. The exact values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum of the 2-(1-imidazolyl)acetophenone cation is expected to show distinct signals for the protons of the acetophenone and imidazolium rings. The protons on the imidazolium ring, particularly the one between the two nitrogen atoms (C2-H), are expected to be significantly deshielded due to the positive charge and aromaticity, appearing at a high chemical shift (δ > 9 ppm). sapub.org The presence of the nitrate anion will influence these chemical shifts through ion-pairing effects. Computational studies on imidazolium-based ionic liquids have shown that the anion's proximity can cause either a shielding or deshielding effect depending on its position relative to the proton. researchgate.netrsc.org

The ¹³C NMR spectrum will similarly reflect the electronic environment of the carbon atoms. The carbonyl carbon of the acetophenone group will appear at a characteristic downfield shift (δ > 190 ppm). The carbons of the imidazolium ring are expected in the aromatic region (δ 120-140 ppm), with the C2 carbon being the most deshielded. sapub.org

Predicted NMR Chemical Shifts (in ppm) based on Analogous Compounds:

| Group | Predicted ¹H Chemical Shift (δ) | Predicted ¹³C Chemical Shift (δ) |

| Imidazolium C2-H | 9.0 - 10.5 | 135 - 145 |

| Imidazolium C4/5-H | 7.5 - 8.5 | 120 - 130 |

| Acetophenone Aromatic-H | 7.2 - 8.0 | 125 - 135 |

| Acetophenone CH₂ | 5.0 - 6.0 | 50 - 60 |

| Acetophenone C=O | - | 190 - 200 |

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will be a composite of the vibrational modes of the cation and the nitrate anion. Key predicted vibrational frequencies include:

C=O Stretch: A strong absorption band between 1680 and 1700 cm⁻¹ characteristic of the aryl ketone.

Imidazolium Ring Vibrations: A series of sharp bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching vibrations. arizona.edu

N-H Stretch: A broad and strong band in the region of 3000-3400 cm⁻¹, indicative of the protonated nitrogen in the imidazolium ring. This band's position and shape will be sensitive to hydrogen bonding with the nitrate anion. nih.gov

Nitrate Anion Vibrations: A very strong and broad absorption band around 1350-1380 cm⁻¹ due to the asymmetric N-O stretching of the NO₃⁻ ion.

UV-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the acetophenone chromophore. Acetophenone typically exhibits two main absorption bands: studyraid.comnist.gov

A strong π→π* transition around 240-250 nm.

A weaker n→π* transition around 280 nm. studyraid.com

The presence of the imidazolium group attached to the alpha-carbon may cause a slight shift in these absorption maxima. The nitrate anion itself does not absorb significantly in the near-UV region.

Predicted UV-Vis Absorption Maxima:

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π→π | ~245 | High |

| n→π | ~285 | Low |

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the electronic transitions and predict the UV-Vis spectrum with a reasonable degree of accuracy, providing a valuable comparison point for future experimental studies.

Chemical Reactivity and Mechanistic Studies of Acetophenone, 2 1 Imidazolyl , Nitrate

Electrophilic and Nucleophilic Reactivity of the Acetophenone (B1666503) and Imidazole (B134444) Moieties

The reactivity of the molecule is characterized by distinct electrophilic and nucleophilic centers located on the acetophenone and imidazole portions.

Acetophenone Moiety: The acetophenone framework possesses two key sites of reactivity: the electrophilic carbonyl carbon and the potentially nucleophilic α-carbon.

Electrophilic Carbonyl Carbon: The carbonyl group (C=O) is strongly polarized, rendering the carbonyl carbon electron-deficient and thus highly susceptible to attack by nucleophiles. This electrophilicity is a cornerstone of ketone chemistry, enabling reactions such as additions, condensations, and reductions.

Nucleophilic α-Carbon (Enolate Formation): The protons on the methyl group adjacent to the carbonyl (α-hydrogens) are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base. pearson.com In the presence of a base, an α-hydrogen can be abstracted to form a nucleophilic enolate ion. masterorganicchemistry.com This enolate is a resonance-stabilized species that can react with various electrophiles at the α-carbon, a fundamental process in C-C bond formation. pearson.comlibretexts.orglibretexts.org

Imidazole Moiety: The imidazole ring is an aromatic heterocycle containing two nitrogen atoms, which impart both basic and nucleophilic characteristics. globalresearchonline.net

Nucleophilic Nitrogen: The pyridine-like nitrogen atom (N-3) possesses a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. This makes it basic and a potent nucleophile, readily attacking electrophiles. researchgate.netyoutube.com The pyrrole-like nitrogen (N-1), to which the acetophenone moiety is attached, has its lone pair involved in the aromatic sextet, making it significantly less nucleophilic. globalresearchonline.net

Electrophilic Substitution: The imidazole ring can undergo electrophilic aromatic substitution, typically at the C-4 or C-5 positions, as attack at C-2 is electronically disfavored. globalresearchonline.net However, under superelectrophilic conditions (e.g., in Brønsted superacids), the protonated imidazolium (B1220033) ring can activate adjacent groups to facilitate reactions with weak nucleophiles like arenes. acs.org

The combination of these features allows for a rich and varied reactivity profile, where the molecule can act as either an electrophile or a nucleophile depending on the reaction conditions and the nature of the reacting partner.

Role of the Nitrate (B79036) Counterion in Chemical Transformations

The nitrate ion (NO₃⁻), as the counterion to the cationic imidazolium-acetophenone structure, is not merely a spectator ion. It can actively participate in and influence chemical transformations through several mechanisms.

Oxidizing Agent: The nitrate ion is a well-known oxidizing agent, particularly under acidic conditions where it can be reduced to species like nitrogen monoxide (NO). noaa.govorganic-chemistry.orgchegg.com The nitrogen atom in nitrate is in its highest oxidation state (+5) and can accept electrons. quora.com In reactions involving the title compound, the nitrate ion could potentially oxidize sensitive functional groups or reaction intermediates.

Reaction Medium Modifier: In the context of ionic liquids, where organic cations are paired with various anions, the choice of anion significantly affects the physicochemical properties of the medium, such as solubility, viscosity, and conductivity. mdpi.com Although Acetophenone, 2-(1-imidazolyl)-, nitrate is a salt, these principles apply. The nitrate ion's size, charge distribution, and hydrogen bonding capability can influence the solvation of reactants and transition states, thereby altering reaction rates and selectivities.

Source of Nitrate Radicals: Under certain conditions, such as radiolysis or photocatalysis, the nitrate ion can generate the highly reactive nitrate radical (•NO₃). researchgate.netinl.gov This radical can initiate reactions through hydrogen atom abstraction or addition to unsaturated bonds, opening up unique synthetic pathways not accessible with other common radicals. researchgate.net

Nucleophilicity and Basicity: While primarily known as an oxidizing agent, the nitrate ion is the conjugate base of a strong acid (nitric acid) and is generally considered a very weak nucleophile and base in aqueous solutions. nih.govchemeurope.com Its low nucleophilicity ensures it is often used as a counterion when the reactivity of the cation is the primary focus, as it is less likely to compete with other nucleophiles in solution. reddit.com

The specific role of the nitrate counterion would be highly dependent on the reaction conditions, including solvent, temperature, and the presence of other reagents.

Cycloaddition Reactions and Heterocycle Formation

The structural features of this compound make it a versatile precursor for the synthesis of more complex heterocyclic systems, particularly through cycloaddition reactions.

The imidazole ring itself is not a typical diene or dienophile for Diels-Alder reactions, but its derivatives can participate in various cycloadditions. More commonly, the molecule can be used as a building block where reactions on the acetophenone moiety lead to intermediates that subsequently cyclize.

[3+2] Cycloadditions: A prominent method for synthesizing substituted imidazoles is the van Leusen imidazole synthesis, which involves a [3+2] cycloaddition between a tosylmethyl isocyanide (TosMIC) and an aldimine. nih.gov While the title compound is already an imidazole, this highlights the utility of cycloaddition chemistry in forming the core ring. Derivatives of the title compound could potentially undergo cycloadditions. For instance, if the acetophenone's carbonyl group is converted into an alkyne, it could act as a dipolarophile in [3+2] cycloadditions with azides to form triazoles.

Formation of Fused Heterocycles: The acetophenone moiety is a valuable synthon for building fused ring systems. researchgate.net For example, reaction of the α-carbon (via its enolate) with a suitable electrophile containing a second reactive site can initiate a cascade of reactions leading to fused heterocycles.

Multi-Component Reactions (MCRs): Acetophenone is frequently used in MCRs to build complex molecules in a single step. researchgate.net For example, it can be a key component in the synthesis of substituted pyridines or pyrimidines. The 2-(1-imidazolyl) substituent could direct or influence these condensations, leading to novel heterocyclic structures. One patented method describes the synthesis of complex imidazoles from acetophenone, an organic amine, and an inorganic ammonium (B1175870) salt, where two molecules of acetophenone provide three carbon atoms to the new imidazole ring. google.com

Below is a table summarizing potential cycloaddition strategies for synthesizing imidazole derivatives, which could be adapted for functionalizing the title compound.

| Cycloaddition Type | Reactants | Product | Reference |

| [3+2] Cycloaddition | Aldimine + TosMIC | 1,4,5-Trisubstituted Imidazole | nih.gov |

| [3+2] Cycloaddition | Benzimidate + 2H-Azirine | Multisubstituted Imidazole | organic-chemistry.org |

| [3+2] Cycloaddition | 2H-Azirine + Nitrone | 1,2,4,5-Tetrasubstituted Imidazole | organic-chemistry.org |

| Copper-Catalyzed [3+2] | Various precursors | Multisubstituted Imidazole | acs.org |

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound is defined by the electrochemical properties of the imidazolium cation and the nitrate anion.

Imidazolium Cation: Imidazolium salts are electrochemically stable over a wide potential window, which is a key reason for their use as electrolytes in various applications, including batteries and solar cells. clarkson.eduresearchgate.net The electrochemical window for a typical imidazolium-based ionic liquid can be around 2 V or more. clarkson.edu The reduction or oxidation of the imidazolium cation itself generally occurs at high potentials. Voltammetric studies of related species show that the potential values for redox processes are influenced by the solvent or medium; for example, the Ni(II)/Ni(I) redox process in a complex dissolved in an imidazolium ionic liquid occurs at a different potential than in DMF.

Nitrate Anion Reduction: The nitrate ion can be electrochemically reduced. This process is complex and can yield various products, including nitrite (B80452) (NO₂⁻), nitrogen (N₂), and ammonia (B1221849) (NH₄⁺), depending on the electrode material and reaction conditions. iconicproject.eursc.orgmdpi.com The reduction of nitrate to nitrite is often the rate-determining step. mdpi.com The electro-reduction is a multi-electron transfer process and can proceed through direct electron transfer or be mediated by adsorbed atomic hydrogen. mdpi.comnih.gov Recent research has focused on developing catalysts that can selectively reduce nitrate to harmless nitrogen gas to address environmental concerns. rsc.org In an electrochemical experiment involving the title compound, the nitrate ion could be reduced at the cathode if a sufficiently negative potential is applied.

The table below presents standard redox potentials for various nitrate reduction half-reactions, illustrating the thermodynamic possibilities.

| Half-Reaction | Standard Potential (E°) vs. SHE (V) |

| NO₃⁻ + 2H⁺ + 2e⁻ → NO₂⁻ + H₂O | +0.83 |

| 2NO₃⁻ + 12H⁺ + 10e⁻ → N₂ + 6H₂O | +1.25 |

| NO₃⁻ + 10H⁺ + 8e⁻ → NH₄⁺ + 3H₂O | +0.88 |

Data adapted from electrochemical studies on nitrate reduction. mdpi.com

Catalytic Role or Participation in Organic Transformations

Imidazolium salts are precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. They are also used as ionic liquids that can act as both solvent and catalyst. rsc.org

N-Heterocyclic Carbene (NHC) Precursors: The C-2 proton of the imidazolium ring is acidic and can be removed by a strong base to form an NHC. NHCs are potent nucleophiles and have found widespread use in organocatalysis. While the title compound has a substituent at N-1, the C-2 position is unsubstituted, making it a potential NHC precursor. These carbenes can catalyze a wide range of reactions, including benzoin (B196080) condensations, Stetter reactions, and transesterifications.

Dual Solvent-Catalysts: Functionalized imidazolium salts can act as task-specific ionic liquids (TSILs) that serve as both the reaction medium and the catalyst. rsc.orgewha.ac.krkist.re.kr For example, imidazolium salts functionalized with sulfonic acid groups act as recyclable acid catalysts for esterifications and rearrangements. rsc.org The imidazolium cation itself can act as a bifunctional catalyst, where the acidic C-2 proton activates electrophiles (like epoxides) for nucleophilic attack. mdpi.com

Phase-Transfer Catalysis: Due to their salt-like nature, imidazolium compounds can function as phase-transfer catalysts, facilitating reactions between reagents located in different immiscible phases (e.g., aqueous and organic).

The catalytic activity of dicationic imidazolium salts has been shown to be superior to their monocationic counterparts in certain reactions, a phenomenon attributed to their bifunctional nature. mdpi.com This suggests that the structure of the cation is crucial for catalytic efficacy. The this compound, as an imidazolium salt, could be explored for similar catalytic applications, either directly or as a precursor to an NHC.

Derivatization Strategies and Functionalization of this compound

The compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. Functionalization can be targeted at the acetophenone moiety, the imidazole ring, or both. nih.gov

Reactions at the Acetophenone Moiety:

Carbonyl Group: The ketone can undergo nucleophilic addition with organometallic reagents (e.g., Grignard reagents) to yield tertiary alcohols, or it can be reduced to a secondary alcohol. It is also a key reactant in condensation reactions like the Claisen-Schmidt condensation to form chalcones and other α,β-unsaturated ketones. researchgate.net

α-Carbon: The acidic α-protons allow for enolate formation, followed by alkylation, acylation, or halogenation at the α-position. libretexts.org

Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), although the position of substitution will be directed by the existing acetyl and imidazolyl groups.

Reactions at the Imidazole Ring:

N-Alkylation/Arylation: While the N-1 position is substituted, the N-3 nitrogen is available for quaternization with alkyl halides or other electrophiles, leading to dicationic imidazolium salts.

C-Deprotonation/Metalation: The C-2 proton of the imidazolium ring is the most acidic and can be removed with a strong base to form an NHC, which can then be trapped with electrophiles or used to form organometallic complexes.

Electrophilic Substitution: The C-4 and C-5 positions of the imidazole ring can undergo electrophilic substitution, allowing for the introduction of various functional groups. globalresearchonline.net

Supramolecular Chemistry and Self Assembly of Acetophenone, 2 1 Imidazolyl , Nitrate

Design Principles for Supramolecular Assemblies

The design of supramolecular assemblies relies on the strategic placement of functional groups that can engage in specific non-covalent interactions. In Acetophenone (B1666503), 2-(1-imidazolyl)-, nitrate (B79036), the key components for such design would be the phenyl ring and carbonyl group of the acetophenone moiety, the imidazole (B134444) ring, and the nitrate anion. The interplay between the shape of the molecule and the positioning of these groups would dictate the formation of higher-order structures.

π-π Stacking Interactions Involving Aromatic Rings

The phenyl and imidazole rings are both aromatic and therefore capable of engaging in π-π stacking interactions. nih.gov These interactions, which arise from the overlap of π-orbitals, are crucial for the stabilization of many supramolecular architectures. mdpi.com An analysis would require knowledge of the centroid-to-centroid distances and the slip angles between adjacent rings to determine the nature of the stacking (e.g., face-to-face or offset). The electron-rich character of the imidazole ring could lead to versatile intermolecular non-covalent interactions that enhance π-π stacking. nih.gov

Anion-Directed Self-Assembly and Anion-π Interactions involving the Nitrate Anion

The nitrate anion could play a pivotal role in the self-assembly process. Firstly, it acts as a hydrogen bond acceptor. Secondly, it could participate in anion-π interactions, a non-covalent force between an anion and an electron-deficient aromatic system. researchgate.netrsc.org The acetophenone and imidazole rings could potentially engage in such interactions. The presence and geometry of these interactions are highly dependent on the electronic properties of the rings and the specific crystalline environment, information that is currently unavailable.

Host-Guest Chemistry and Molecular Recognition Phenomena

The formation of well-defined cavities or clefts within the supramolecular structure of Acetophenone, 2-(1-imidazolyl)-, nitrate could enable it to act as a host for small guest molecules. The study of such host-guest systems involves investigating the binding affinities and selectivity for different guests, which would require specific experimental studies that have not been reported.

Co-crystallization Studies and Hybrid Material Formation

Co-crystallization is a technique used to combine an active pharmaceutical ingredient (API) with a coformer in a single crystal lattice to modify its physicochemical properties. nih.gov Given its functional groups, this compound could potentially be co-crystallized with other molecules (coformers) that have complementary hydrogen bonding sites, such as carboxylic acids or amides. google.comjustia.com However, no such co-crystallization studies for this specific nitrate salt have been published.

Molecular Interactions and Mechanistic Biological Inquiry of Acetophenone, 2 1 Imidazolyl , Nitrate Strictly Excluding Clinical & Safety Data

Investigation of Molecular Targets and Binding Mechanisms

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system. For "Acetophenone, 2-(1-imidazolyl)-, nitrate (B79036)," understanding these targets and the nature of the binding is crucial to elucidating its mechanism of action. This involves examining its potential to inhibit enzymes and interact with cellular receptors.

Research into acetophenone (B1666503) derivatives has revealed their potential as inhibitors of various metabolic enzymes. Studies have shown that certain acetophenone derivatives can effectively inhibit enzymes such as α-glycosidase, human carbonic anhydrases I and II (hCA I/II), and acetylcholinesterase (AChE). For instance, some derivatives have demonstrated Ki values in the micromolar range for these enzymes, indicating a significant inhibitory potential. The inhibition of carbonic anhydrases is noteworthy, as these enzymes are involved in numerous physiological processes. Similarly, the inhibition of acetylcholinesterase, a key enzyme in the nervous system, suggests potential applications in neurological research. The mechanism of inhibition often involves the compound binding to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring.

| Enzyme | Compound Type | Inhibition Data (Ki/IC50) | Reference |

| α-Glycosidase | Acetophenone derivatives | Ki: 167.98 ± 25.06 to 304.36 ± 65.45 µM | nih.gov |

| Carbonic Anhydrase I (hCA I) | Acetophenone derivatives | Ki: 555.76 ± 56.07 to 1,043.66 ± 98.78 µM | nih.gov |

| Carbonic Anhydrase II (hCA II) | Acetophenone derivatives | Ki: 598.63 ± 90.04 to 945.76 ± 74.50 µM | nih.gov |

| Acetylcholinesterase (AChE) | Acetophenone derivatives | Ki: 71.34 ± 11.25 to 143.75 ± 31.27 µM | nih.gov |

The imidazole (B134444) moiety is a well-known pharmacophore that can interact with a variety of receptors. Imidazole derivatives have been investigated as modulators of serotonin (B10506) (5-HT) receptors and as antagonists of the Angiotensin II AT1 receptor. mdpi.comnih.gov The binding of these derivatives to their respective receptors can either activate or inhibit downstream signaling pathways, leading to a physiological response. For example, the interaction with serotonin receptors can influence neurotransmission, while antagonism of the Angiotensin II receptor can affect blood pressure regulation. The specific binding mode and the subsequent conformational changes in the receptor determine whether the compound acts as an agonist or an antagonist.

Cellular Pathway Modulation at the Molecular Level (e.g., Apoptosis Induction Mechanisms, Cell Cycle Modulation)

Beyond direct interaction with enzymes and receptors, "Acetophenone, 2-(1-imidazolyl)-, nitrate" and related compounds can modulate various cellular pathways at the molecular level. A significant area of investigation is their potential to induce apoptosis (programmed cell death) and modulate the cell cycle, which are critical processes in cancer research.

Studies on imidazole derivatives have demonstrated their ability to induce apoptosis in cancer cells. nih.govnih.gov For instance, certain novel imidazole derivatives have shown potent antiproliferative activity against various cancer cell lines, with some compounds being significantly more potent than standard chemotherapeutic drugs like 5-FU. nih.gov The mechanism of apoptosis induction often involves the modulation of key regulatory proteins. For example, some imidazole derivatives have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptosis pathway.

Furthermore, both imidazole and acetophenone derivatives have been implicated in cell cycle modulation. Some imidazole-based compounds can induce cell cycle arrest, for instance, in the G2/M phase, thereby inhibiting cell proliferation. rsc.org Similarly, certain phenolic compounds, a class to which acetophenone derivatives belong, have been shown to arrest the cell cycle at the G1 phase. researchgate.net This is often achieved by down-regulating the expression of key cell cycle proteins such as cyclin D1. researchgate.net The modulation of signaling pathways like the Wnt/β-catenin and PI3K/Akt pathways has also been observed with some imidazole derivatives, leading to reduced proliferation and apoptosis induction in leukemia cells. nih.govresearchgate.net

| Cellular Process | Compound Type | Key Molecular Events | Reference |

| Apoptosis Induction | Imidazole derivatives | Increased Bax, Decreased Bcl-2 expression | nih.gov |

| Apoptosis Induction | Imidazole derivatives | Downregulation of AXL-RTK and Wnt/β-catenin target genes | nih.gov |

| Cell Cycle Arrest | Imidazole derivatives | G2/M phase arrest | rsc.org |

| Cell Cycle Arrest | Phloroacetophenone glycosides | G1 phase arrest, downregulation of cyclin D1 | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For compounds like "this compound," SAR studies can provide valuable insights into the roles of the acetophenone, imidazole, and nitrate moieties.

For acetophenone derivatives, SAR studies on their α-glucosidase inhibitory activity have revealed that the nature and position of substituents on the aromatic ring significantly affect their potency. nih.gov For example, the presence of certain functional groups can enhance the inhibitory activity, while others may diminish it. These studies help in designing more potent and selective inhibitors.

In the case of imidazole derivatives, SAR studies have been conducted for their activity as Angiotensin II receptor antagonists. nih.gov These studies have identified key structural features required for high-affinity binding to the receptor. For instance, the substitution pattern on the imidazole ring and the nature of the side chains have been shown to be critical for antagonist activity. The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, also play a crucial role in determining the biological activity of imidazole derivatives. researchgate.net

In Silico Approaches: Molecular Docking and Dynamics for Ligand-Target Interactions

In silico methods, such as molecular docking and molecular dynamics simulations, are powerful computational tools used to predict and analyze the interactions between a ligand and its molecular target. These approaches can provide detailed insights into the binding mode, binding affinity, and the key amino acid residues involved in the interaction.

Molecular docking studies have been performed on various acetophenone and imidazole derivatives to understand their binding to different enzymes and receptors. For example, docking studies of acetophenone derivatives with enzymes like carbonic anhydrase and acetylcholinesterase have helped to rationalize their inhibitory activities observed in vitro. nih.gov These studies can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-target complex.

Similarly, molecular docking of imidazole derivatives has been used to investigate their binding to DNA and various protein targets. researchgate.net These simulations can predict the preferred binding site and conformation of the ligand within the target's binding pocket. Molecular dynamics simulations can further provide a dynamic view of the ligand-target interaction over time, revealing the stability of the complex and any conformational changes that may occur upon binding. irbbarcelona.orgmdpi.comnih.gov

| Compound Type | Target | In Silico Method | Key Findings | Reference |

| Acetophenone derivatives | Carbonic Anhydrase, Acetylcholinesterase | Molecular Docking | Identification of key binding site interactions | nih.gov |

| Imidazole derivatives | SARS-CoV-2 Main Protease | Molecular Docking and Dynamics | Strong binding affinities and stable interactions | researchgate.net |

| Imidazole-linked thiazolidinones | DNA | Molecular Docking | Minor groove binding with preference for A/T residues | researchgate.net |

Biomolecular Interactions (e.g., DNA, Protein Binding Mechanisms)

The interaction of small molecules with biomacromolecules like DNA and proteins is a fundamental aspect of their biological activity. The imidazole moiety, in particular, is known to participate in such interactions.

Imidazole derivatives have been shown to bind to DNA, primarily through minor groove binding. researchgate.net The planar structure of the imidazole ring allows it to intercalate between the base pairs of the DNA double helix, or to fit snugly within the minor groove. These interactions can be stabilized by hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.net The binding of small molecules to DNA can interfere with DNA replication and transcription, leading to cytotoxic effects, which is a mechanism exploited in some anticancer drugs. Some imidazole-containing compounds have been designed as dual DNA intercalators and topoisomerase II inhibitors, highlighting their potential to target DNA-related processes. nih.gov

Furthermore, imidazole derivatives can bind to proteins, such as serum albumin. The binding of drugs to plasma proteins like human serum albumin (HSA) is an important pharmacokinetic parameter. Studies have shown that imidazole derivatives can bind to HSA, which can affect their distribution and availability in the body. The binding mechanism often involves hydrophobic interactions and hydrogen bonds. nih.gov

Future Research Directions and Potential Areas of Exploration for Acetophenone, 2 1 Imidazolyl , Nitrate

Development of Novel Analytical Methodologies

A foundational aspect of studying any chemical compound is the ability to accurately and reliably detect and quantify it. For Acetophenone (B1666503), 2-(1-imidazolyl)-, nitrate (B79036), future research should focus on the development of robust analytical methodologies. Given the structural motifs present in the molecule, several established analytical techniques could be adapted and optimized.

High-performance liquid chromatography (HPLC) is a powerful tool for the separation and quantification of organic molecules. mdpi.comnih.govnih.govnih.gov Future studies could focus on developing reversed-phase HPLC methods, exploring different stationary phases (such as C18 or C8 columns) and mobile phase compositions to achieve optimal separation from potential impurities or metabolites. nih.govnih.gov Coupling HPLC with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) would provide high sensitivity and structural confirmation, which is the gold standard for the analysis of many imidazole-containing compounds. mdpi.com

Spectroscopic techniques will also be vital. Infrared (IR) spectroscopy could be used to characterize the functional groups present in the molecule, while nuclear magnetic resonance (NMR) spectroscopy would be essential for elucidating its precise chemical structure. nih.gov Ultraviolet-Visible (UV-Vis) spectroscopy could be employed for quantification, particularly in conjunction with HPLC.

Furthermore, the development of electrochemical sensors could offer a rapid and cost-effective method for the detection of Acetophenone, 2-(1-imidazolyl)-, nitrate. seejph.com Given that imidazole-functionalized polymers have been used to create sensors for metal ions, similar principles could be applied to design a sensor specific to this compound. researchgate.net

| Analytical Technique | Potential Application for this compound | Key Parameters to Optimize |

| HPLC-UV | Quantification in various matrices (e.g., reaction mixtures, biological samples). | Stationary phase, mobile phase composition, flow rate, detection wavelength. |

| LC-MS/MS | High-sensitivity detection and structural confirmation. | Ionization source, collision energy, selection of parent and daughter ions. |

| NMR Spectroscopy | Unambiguous structure elucidation and purity assessment. | Solvent, magnetic field strength. |

| IR Spectroscopy | Functional group identification. | Sample preparation method (e.g., KBr pellet, thin film). |

| Electrochemical Sensors | Rapid and portable detection. | Electrode material, modifying agent, operating potential. |

Exploration of Advanced Catalytic Applications

The imidazole (B134444) moiety is a key component of many catalysts, including N-heterocyclic carbenes (NHCs) and metal-organic frameworks (MOFs). The nitrogen atoms in the imidazole ring can act as ligands, coordinating with metal centers to form catalytically active complexes. Future research could investigate the potential of this compound and its derivatives as catalysts or catalyst precursors.

One area of exploration could be in the field of hydrodeoxygenation, a critical process in biomass conversion and fine chemical synthesis. For instance, a bimetallic iron-ruthenium catalyst supported on a supported ionic liquid phase (SILP) with an imidazolium (B1220033) tag has been shown to be effective in the hydrodeoxygenation of acetophenone derivatives. rsc.org This suggests that metal complexes of this compound could be designed and tested for similar catalytic transformations.

Additionally, the acetophenone backbone could be modified to tune the electronic and steric properties of the imidazole ligand, potentially leading to catalysts with enhanced activity and selectivity for a range of organic reactions, such as C-C coupling reactions, hydrogenations, and oxidations.

Integration into Advanced Materials Science

The unique structure of this compound makes it an interesting candidate for integration into advanced materials. The imidazole ring provides a coordination site for metal ions, making it a potential building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. By carefully selecting metal nodes and potentially modifying the acetophenone backbone, novel MOFs with tailored properties could be designed.

Furthermore, the compound could be used as a monomer or a functionalizing agent in the synthesis of polymers. Incorporation of the imidazolyl acetophenone moiety into a polymer chain could impart specific properties, such as thermal stability, conductivity, or the ability to coordinate with metals. These functional polymers could find applications in areas such as coatings, membranes, and electronic devices.

Deepening Mechanistic Understanding of Biological Interactions

The imidazole ring is a common feature in many biologically active molecules, including pharmaceuticals and natural products. For example, several antifungal drugs are based on the imidazole scaffold. nih.govnih.gov This suggests that this compound could possess interesting biological properties.

Future research should involve screening this compound for a wide range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. Should any significant activity be identified, subsequent studies would need to focus on elucidating the mechanism of action. This would involve identifying the molecular targets of the compound and understanding how it interacts with biological systems at a cellular and molecular level. Techniques such as molecular docking, proteomics, and genomics could be employed to achieve this.

Multidisciplinary Research Initiatives

Given the wide range of potential applications for this compound, a multidisciplinary research approach will be crucial for unlocking its full potential. Collaborative efforts between synthetic chemists, analytical chemists, materials scientists, and biologists will be essential.

A potential multidisciplinary project could involve:

Synthesis and Characterization: Organic chemists could develop efficient synthetic routes to this compound and its derivatives.

Analytical Method Development: Analytical chemists could establish robust methods for the purification, identification, and quantification of these compounds.

Catalytic and Materials Science Studies: Materials scientists and chemists could explore their use in catalysis and the development of novel materials.

Biological Screening and Mechanistic Studies: Biologists and pharmacologists could investigate their biological activities and mechanisms of action.

Such a collaborative approach would foster synergy between different scientific disciplines and accelerate the exploration of this promising chemical compound.

Q & A

Q. What synthetic methodologies are recommended for preparing Acetophenone, 2-(1-imidazolyl)-, nitrate with high purity for pharmaceutical research?

- Methodological Answer : The compound can be synthesized via condensation of substituted acetophenone derivatives with imidazole-containing precursors, followed by nitration or salt formation. For example:

- Step 1 : Condensation of α-chloroacetophenone with imidazole under basic conditions to form 2-(1-imidazolyl)acetophenone .

- Step 2 : Formation of the nitrate salt using nitric acid in anhydrous ethanol, ensuring stoichiometric control to avoid over-nitration .

- Purification : Recrystallization from acetone/water mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >98% purity .

Table 1 : Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C | 75–85 | 90–95 |

| 2 | HNO₃, EtOH, 0°C | 60–70 | 85–90 |

Q. What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm imidazole proton integration (~7.5–8.5 ppm) and acetophenone carbonyl resonance (~190–200 ppm) .

- IR : Detect nitrate stretching vibrations (~1380 cm⁻¹) and ketone C=O (~1680 cm⁻¹) .

- XRD : Single-crystal X-ray diffraction (SHELX suite) to resolve imidazole-nitrate hydrogen bonding and confirm stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and nitrate adducts .

Q. How does the nitrate group influence the compound’s stability under varying storage conditions?